molecular formula C8H10FNO B3276498 2-(4-Amino-2-fluorophenyl)ethanol CAS No. 643086-79-7

2-(4-Amino-2-fluorophenyl)ethanol

Cat. No. B3276498
CAS RN: 643086-79-7
M. Wt: 155.17 g/mol
InChI Key: BEVRVCHESOADNI-UHFFFAOYSA-N
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Description

“2-(4-Amino-2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H10FNO. It has a molecular weight of 155.17 . It is used for the synthesis of organic compounds .


Synthesis Analysis

The synthesis of “2-(4-Amino-2-fluorophenyl)ethanol” involves the use of lithium aluminium hydride in tetrahydrofuran at 0 - 20°C for 17 hours .


Molecular Structure Analysis

The InChI code for “2-(4-Amino-2-fluorophenyl)ethanol” is 1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 . The compound has a topological polar surface area of 46.2 Ų .


Physical And Chemical Properties Analysis

“2-(4-Amino-2-fluorophenyl)ethanol” is a solid at room temperature . It has a melting point of 209-210°C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Safety and Hazards

“2-(4-Amino-2-fluorophenyl)ethanol” is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-(4-amino-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVRVCHESOADNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666660
Record name 2-(4-Amino-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

643086-79-7
Record name 2-(4-Amino-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-4-nitrotoluene and p-formaldehyde were allowed to undergo the reaction in DMSO in the presence of sodium methoxide, and then the resulting compound was subjected to catalytic hydrogenation in the same manner as shown in Reference Example 3 to obtain 3-fluoro-4-(2-hydroxyethyl)aniline. F: 156.
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p-formaldehyde
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(2-fluoro-4-nitrophenyl)ethanol (200 mg, 0.94 mmol, 1.0 eq) in ethanol (10 mL) was added 10% Pd/C (50 mg) and the mixture was stirred under a H2 gas balloon at RT for 5 h. The reaction mixture was passed through a celite bed and the solvent of the filtrate evaporated to get 2-(4-amino-2-fluorophenyl)ethanol (130 mg, 75%) as a viscous oil (TLC system: EtOAc/PE (1:1), Rf: 0.2).
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200 mg
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10 mL
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50 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Amino-2-fluorophenyl)ethanol
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2-(4-Amino-2-fluorophenyl)ethanol
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2-(4-Amino-2-fluorophenyl)ethanol
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Reactant of Route 6
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